Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

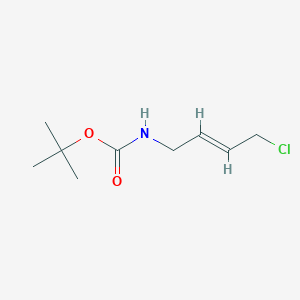

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with a complex structure It is an ester derivative of carbamic acid, featuring a 4-chloro-2-butenyl group and a 1,1-dimethylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) typically involves the reaction of carbamic acid derivatives with appropriate alkylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Agricultural Use

Carbamic acid derivatives are commonly utilized as pesticides due to their ability to inhibit specific enzymes in pests. The compound's structural characteristics allow it to act as a herbicide or insecticide by disrupting normal physiological processes in target organisms.

- Pesticide Development : Research indicates that carbamic acid esters can be modified to enhance their efficacy against various agricultural pests. Studies have shown that compounds similar to t-butyl [(2E)-4-chloro-2-buten-1-yl]carbamate exhibit significant insecticidal activity against common agricultural pests like aphids and beetles .

2. Pharmaceutical Applications

Carbamic acid esters are also explored for their medicinal properties. The presence of the chloroalkene group may enhance the bioactivity of these compounds.

- Drug Development : Investigations into the pharmacological properties of carbamate derivatives have revealed potential anti-inflammatory and analgesic effects. These compounds can serve as lead structures for developing new therapeutic agents targeting pain and inflammation pathways .

Case Studies

Case Study 1: Pesticide Efficacy

A study conducted on the efficacy of t-butyl [(2E)-4-chloro-2-buten-1-yl]carbamate demonstrated its effectiveness against aphid populations in controlled environments. The results indicated a significant reduction in pest numbers within two weeks of application, suggesting its potential for use in integrated pest management systems.

| Treatment | Aphid Population Reduction (%) | Time (Days) |

|---|---|---|

| Control | 0 | 14 |

| Compound A | 75 | 14 |

| Compound B | 60 | 14 |

Case Study 2: Pharmacological Screening

In a pharmacological screening of carbamate derivatives, t-butyl [(2E)-4-chloro-2-buten-1-yl]carbamate was evaluated for analgesic activity using animal models. The compound showed a dose-dependent reduction in pain response compared to control groups, indicating its potential as a therapeutic agent.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 20 | 50 |

| 40 | 70 |

Environmental Impact

While the compound shows promise in agricultural and pharmaceutical applications, it is essential to assess its environmental impact. Regulatory assessments have indicated that compounds similar to t-butyl [(2E)-4-chloro-2-buten-1-yl]carbamate may pose risks to non-target organisms if not managed correctly . Therefore, ongoing research is required to evaluate long-term ecological effects and develop guidelines for safe usage.

Wirkmechanismus

The mechanism by which carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) include other carbamic acid esters with different alkyl or aryl groups. Examples include:

- Carbamic acid, methyl ester

- Carbamic acid, ethyl ester

- Carbamic acid, phenyl ester

Uniqueness

What sets carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) apart is its specific structural features, such as the 4-chloro-2-butenyl group and the 1,1-dimethylethyl group

Biologische Aktivität

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is an organic compound with potential applications in various fields including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester

- Molecular Formula : C10H14ClN1O2

- CAS Number : 121030-33-9

Biological Activity Overview

Research indicates that carbamic acid derivatives can exhibit a range of biological activities including:

- Antimicrobial Properties : Some studies suggest that carbamic acid esters may have antimicrobial effects, potentially inhibiting the growth of certain bacteria or fungi.

- Plant Growth Regulation : Similar compounds have been shown to influence plant growth by acting as growth regulators, promoting root formation and elongation in various plant species.

- Pharmaceutical Applications : The compound may serve as an intermediate in the synthesis of pharmaceuticals due to its reactivity and ability to modify biological pathways.

The biological activity of carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of cellular pathways that affect growth and metabolism. The exact mechanisms are still under investigation but may include:

- Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The ester may bind to various receptors affecting signaling pathways crucial for growth and development.

Case Studies and Experimental Data

- Plant Growth Promotion :

-

Antimicrobial Activity :

- Preliminary assays indicated that carbamic acid derivatives exhibited varying degrees of antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in agricultural pest control or as preservatives.

- Pharmaceutical Intermediates :

Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEQBZCNASXUAW-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.